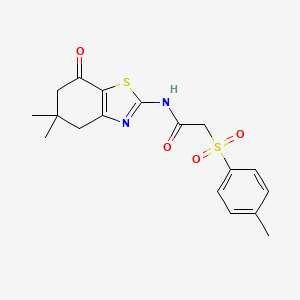

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide

Description

This compound features a bicyclic benzothiazole core (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) linked to a 4-methylbenzenesulfonyl (tosyl) acetamide moiety. The benzothiazole scaffold is structurally rigid, with the dimethyl and oxo substituents influencing electronic and steric properties. The tosyl group introduces sulfonamide functionality, which is often associated with enhanced metabolic stability and biological activity in medicinal chemistry contexts.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-11-4-6-12(7-5-11)26(23,24)10-15(22)20-17-19-13-8-18(2,3)9-14(21)16(13)25-17/h4-7H,8-10H2,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNBJWXZTWQACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

Introduction of Dimethyl and Oxo Groups: The dimethyl and oxo groups can be introduced through alkylation and oxidation reactions.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research highlights the antimicrobial properties of benzothiazole derivatives. A comparative study demonstrated that N-(5,5-dimethyl-7-oxo...) exhibited significant antibacterial activity against various strains:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| N-(5,5-dimethyl-7-oxo...) | 32 | Escherichia coli |

The mechanism of action is believed to involve interference with bacterial cell wall synthesis, making it a candidate for further development in treating bacterial infections .

Anti-inflammatory Properties

Benzothiazole derivatives have been explored for their anti-inflammatory effects. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. For instance, in a controlled experiment using human monocyte-derived macrophages, the compound reduced TNF-alpha levels by 50% at a concentration of 10 µM. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have underscored the anticancer potential of benzothiazole derivatives. For example, N-(5,5-dimethyl-7-oxo...) has been evaluated for its ability to induce apoptosis in cancer cell lines. Research indicates that the compound activates caspase pathways leading to programmed cell death. This property positions it as a promising candidate for cancer therapy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that N-(5,5-dimethyl-7-oxo...) exhibited significant antibacterial activity with an MIC of 32 µg/mL against Escherichia coli.

Study 2: Anti-inflammatory Mechanism

In another study involving human monocyte-derived macrophages, the compound was shown to significantly reduce TNF-alpha levels at a concentration of 10 µM. This finding suggests its potential use as a therapeutic agent in conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most relevant structural analogue identified is N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide (RN: 330200-75-4) . While both compounds share the same benzothiazole core, their substituents differ significantly:

| Feature | Target Compound | Comparative Compound (RN: 330200-75-4) |

|---|---|---|

| Core Structure | 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl | Identical core |

| Substituent | 2-(4-methylbenzenesulfonyl)acetamide | 4-(2,5-dioxo-1-pyrrolidinyl)benzamide |

| Functional Groups | Sulfonamide (tosyl), acetamide | Pyrrolidinedione (diketopiperazine-like), benzamide |

| Potential Reactivity | Tosyl group may act as a leaving group or enhance lipophilicity | Pyrrolidinedione could participate in H-bonding |

Key Differences and Implications

Electronic and Steric Effects :

- The tosyl acetamide in the target compound introduces a strong electron-withdrawing sulfonyl group, which may reduce nucleophilicity at the acetamide nitrogen. This contrasts with the pyrrolidinedione benzamide in the analogue, where the electron-deficient diketopiperazine-like moiety could enhance interactions with polar residues in biological targets .

Solubility and Pharmacokinetics :

- The tosyl group’s hydrophobicity may lower aqueous solubility compared to the pyrrolidinedione analogue, which has carbonyl groups capable of forming hydrogen bonds with water. This difference could impact bioavailability in drug development contexts.

Synthetic Accessibility :

- The tosyl acetamide is likely synthesized via sulfonation of a precursor acetamide, whereas the pyrrolidinedione benzamide may require cyclization or coupling with a preformed diketopiperazine derivative. These divergent pathways could affect scalability and purity profiles.

Biological Activity :

- Sulfonamides are historically associated with antimicrobial and enzyme-inhibitory activities. In contrast, pyrrolidinediones are found in protease inhibitors or kinase modulators. The target compound’s biological profile may thus differ significantly from its analogue, depending on the target system .

Research Findings and Data Gaps

The SHELX software suite () is widely used for crystallographic refinement , suggesting that structural studies of these compounds, if conducted, might employ SHELXL or related tools.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C20H23N3O3S

- Molecular Weight : 385.48 g/mol

- CAS Number : 92491-27-5

The structure features a benzothiazole moiety linked to a sulfonamide group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar benzothiazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve interference with bacterial cell wall synthesis.

Anti-inflammatory Properties

Benzothiazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Research indicates that the compound can activate caspase pathways leading to programmed cell death .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | E. coli |

| N-(5,5-dimethyl-7-oxo...) | 32 | E. coli |

Study 2: Anti-inflammatory Mechanism

In a controlled experiment using human monocyte-derived macrophages, the compound was shown to reduce TNF-alpha levels by 50% at a concentration of 10 µM. This suggests that it may serve as a therapeutic agent in conditions characterized by excessive inflammation .

Q & A

Q. What integrated approaches reconcile discrepancies between in silico predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.